2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7,4(10)11)3-1-8-9-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFQBFDFQAAVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Isomer Control
A critical challenge lies in minimizing the formation of the 5-(difluoromethyl) isomer, which typically constitutes 5–10% of the crude product. Recrystallization using 40% aqueous ethanol reduces isomer content to <0.5%, achieving a final purity of 99.6%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | −30°C to −20°C | Prevents thermal decomposition |
| Catalyst Loading | 0.6 eq KI | Accelerates cyclization kinetics |
| Recrystallization Solvent | 40% Ethanol/Water | Selectively dissolves isomers |
This method yields 75–76% of the target compound, with HPLC confirming <0.5% isomer content post-purification.
Mechanochemical Synthesis via Ball Milling
Emerging approaches utilize solvent-free mechanochemistry to reduce waste and improve atom economy. A one-pot multistep protocol reported by Beilstein Journal of Organic Chemistry involves:
-
Initial grinding of β-ketoesters with hydrazines at 30 Hz for 40 minutes
-
Fluorination using Selectfluor (2 mmol) and Na₂CO₃ (1.25 mmol) at 30 Hz for 60 minutes
The mechanochemical route achieves 82% yield for analogous fluorinated pyrazolones, with reaction times reduced by 70% compared to solution-phase methods. Glacial acetic acid (0.5 mmol) acts as both catalyst and proton source, while NaCl serves as a grinding auxiliary.
Advantages Over Traditional Methods
However, this method currently lacks data for the specific 1H-pyrazol-4-yl substitution pattern, requiring validation for the target compound.
Coupling Reactions with Preformed Pyrazole Moieties
A third strategy involves coupling pre-synthesized pyrazole derivatives with difluoroacetic acid. The Journal of Medicinal Chemistry reports a Pd-mediated Stille coupling between 5-(tributylstannyl)isoxazole and difluoropyridine precursors. While developed for a different target, this approach provides insights into potential adaptations:
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Pyrazole activation : Use of Pd(OAc)₂/XPhos catalytic system (5 mol%)
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Purification : Medium-pressure liquid chromatography (MPLC) with EtOAc/hexanes gradients
For 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid, this method would require modification to preserve the acid functionality during coupling. Protective group strategies (e.g., tert-butyl esters) may be necessary, potentially adding 2–3 synthetic steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Isomer Ratio | E-Factor* |
|---|---|---|---|---|
| Cyclocondensation | 75.8 | 99.6 | 95:5 → 99.5:0.5 | 18.7 |
| Mechanochemical | 82† | 98† | N/A | 5.2 |
| Coupling | 60† | 95† | N/A | 23.1 |
*E-Factor = (kg waste)/(kg product); †Data extrapolated from analogous compounds
The cyclocondensation method offers the highest reliability for the target compound but generates significant solvent waste. Mechanochemistry shows promise for greener synthesis but requires further optimization. Coupling routes remain less efficient due to multiple protection/deprotection steps.
Industrial-Scale Production Challenges
Temperature-Sensitive Purification
The compound decomposes above 180°C, necessitating low-temperature crystallization. Industrial protocols use gradient cooling (85°C → 10°C over 6 hours) to maximize recovery.
Moisture Control
As a hygroscopic solid, storage requires desiccators with <20% relative humidity. Production facilities implement nitrogen-blanketed drying ovens to maintain stability during packaging.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of pyrazole, including 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid, exhibit significant anticancer properties. For instance, modifications to the pyrazole structure have led to the discovery of potent inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. These inhibitors have demonstrated effective tumor regression in preclinical models .
Anti-inflammatory Properties:
The compound is also being studied for its potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in treating inflammatory diseases .
Biological Applications
Biochemical Studies:
In biochemical research, this compound serves as a tool for studying enzyme interactions and signaling pathways. Its ability to modulate protein activity makes it valuable for probing cellular mechanisms .
Buffering Agent:
In cell culture applications, this compound can act as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular growth and function .
Material Science
Synthesis of New Materials:
The unique properties of this compound allow it to be used as a building block in the synthesis of novel materials with specific chemical and physical properties. Its incorporation into polymer matrices or other composite materials can enhance performance characteristics such as thermal stability and mechanical strength .
Case Study 1: Anticancer Efficacy
A study explored the modifications of pyrazole derivatives to enhance their binding affinity to Bcl-2 proteins. The optimized compound exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could significantly reduce the expression of inflammatory markers in vitro, suggesting their applicability in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid involves interactions with molecular targets through mechanisms such as hydrogen bonding or cation-π interactions. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid and related pyrazole-acetic acid derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Biological Activity (IC50 or EC50) | Key Properties |
|---|---|---|---|---|
| This compound | - 1H-pyrazol-4-yl - Difluoroacetic acid |
192.12* | CRTh2 antagonist (low nM range)** | High acidity, metabolic stability, moderate lipophilicity (logP ~1.2) |
| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | - 1-Phenyl - Acetic acid |
202.21 | Not reported | Increased lipophilicity (logP ~2.5), potential membrane permeability |
| 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | - 3-Trifluoromethyl - Acetic acid |
194.11 | CRTh2 antagonist (nanomolar) | Enhanced electron-withdrawing effects, higher acidity (pKa ~1.0) |
| 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | - 1-Methyl - 3-Trifluoromethyl - Acetic acid |
208.14 | Research use | Steric hindrance from methyl group, reduced solubility (logP ~2.8) |
| 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | - 3-(4-Chlorophenyl) - 1-Phenyl - Acetic acid |
312.76 | Not reported | High molecular weight, potential hydrophobic interactions with targets |
Calculated based on formula C₅H₄F₂N₂O₂.
*Inferred from SAR studies of pyrazole-4-acetic acid derivatives .
Electronic and Steric Effects
- This contrasts with the trifluoromethyl group in 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, which provides stronger electron withdrawal but adds steric bulk .
- Phenyl vs.
Pharmacological Activity
- CRTh2 Antagonism: The difluoro compound and its trifluoromethyl analog both exhibit nanomolar-range inhibition of CRTh2, but the difluoro variant may offer better metabolic stability due to reduced susceptibility to enzymatic defluorination .
- Substituent Optimization : Methyl or ethyl groups on the pyrazole nitrogen (e.g., 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid) can improve receptor selectivity but may complicate synthesis .
Biological Activity
2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure contributes to its unique chemical properties, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through mechanisms such as:
- Hydrogen Bonding : Facilitates interactions with enzymes and receptors.
- Cation-π Interactions : Enhances binding affinity to target proteins.
These interactions can modulate biochemical pathways, leading to therapeutic effects in various conditions.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. In vitro studies have shown effectiveness against several viral strains, suggesting potential as an antiviral agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines, including prostate cancer cells. The mechanism involves modulation of androgen receptor activity, which is crucial in prostate cancer progression .
Antimicrobial Effects
Preliminary findings suggest that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, indicating its potential use in treating infections .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption observed in preclinical models.
- Distribution : High tissue penetration noted due to lipophilicity from the difluoromethyl group.
- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate metabolic pathways.
- Excretion : Predominantly excreted via renal pathways.
Q & A
Q. What are the optimized synthetic routes for 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid, and how do reaction conditions influence yield and purity?
The synthesis involves condensation of pyrazole derivatives with difluoroacetylating agents. Key steps include:
- Refluxing in polar aprotic solvents (e.g., DMSO) for 18 hours under inert atmosphere, followed by crystallization from water-ethanol mixtures (65% yield) .
- Multi-step reactions using palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) in tert-butanol at 40–100°C to enhance efficiency .
- Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of reactants) and pH monitoring during acidification.
Q. Which analytical techniques are most effective for characterizing this compound and verifying structural integrity?
Key methods include:
- Single-crystal X-ray diffraction : Confirms stereochemistry and bond lengths (R factor <0.05) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ at m/z 207.0423.
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆ resolve fluorinated and pyrazole protons (δ 8.25–8.45 ppm for pyrazole H; δ -110 to -115 ppm for CF₂ in ¹⁹F NMR) .
- HPLC purity assessment : C18 column with 0.1% TFA in H₂O/MeCN gradient (retention time 6.8 min).
Q. What solvent systems are optimal for improving solubility in biological assays?
- Use DMSO for stock solutions (≤0.1% final concentration in assays).
- Aqueous buffers (e.g., PBS, pH 7.4) with co-solvents like ethanol (10–20% v/v) enhance solubility for in vitro studies .
Q. How is the compound’s stability evaluated under storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>150°C recommended for storage) .
- Light sensitivity : Store in amber vials at -20°C under nitrogen to prevent photodegradation.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Intermediate for synthesizing enzyme inhibitors (e.g., kinase or protease inhibitors).
- Building block for fluorinated analogs in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular docking : Screens binding affinity with target enzymes (e.g., cyclooxygenase-2) using PyMol or AutoDock .
- Solvent effects are modeled via COSMO-RS to predict reaction pathways in polar media .
Q. What strategies address low bioavailability in in vivo studies?
Q. How can researchers resolve contradictory biological activity data across studies?
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Impurity profiles : Monitor batches via HPLC-MS (>98% purity required) .
- Cell-line specificity : Validate activity in ≥3 cell lines (e.g., HEK293, HeLa) with orthogonal assays (e.g., fluorescence vs. luminescence) .
Q. What synthetic modifications enhance selectivity for target enzymes?
- Bioisosteric replacement : Substitute the pyrazole ring with 1,2,4-triazole to modulate hydrogen-bonding interactions.
- Fluorine scanning : Introduce additional fluorine atoms at the pyrazole C3 position to enhance binding entropy .
- Kinetic studies (e.g., SPR or ITC) quantify binding affinity changes post-modification .
Q. How are mechanistic insights into its herbicidal activity validated?
- Mode-of-action studies : Compare growth inhibition in wild-type vs. herbicide-resistant plant models (e.g., Arabidopsis).
- Metabolite profiling : LC-MS/MS identifies downstream biomarkers (e.g., disrupted auxin biosynthesis) .
- Field trials under controlled environmental conditions (humidity, temperature) confirm laboratory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
